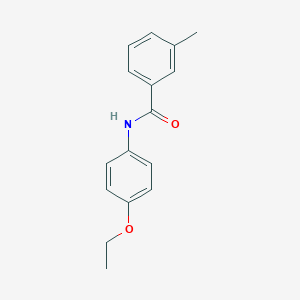

N-(4-ethoxyphenyl)-3-methylbenzamide

Description

Properties

CAS No. |

328023-30-9 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-9-7-14(8-10-15)17-16(18)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

MMLNIRUCJDCWDS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: Ethoxy vs. Position of Substituents: The 3-methyl group on the benzamide ring introduces steric hindrance, which may influence binding interactions in catalytic or biological contexts compared to para-substituted analogs .

Characterization Techniques

Role in Catalysis

- N,O-Bidentate Directing Groups : Analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitate metal-catalyzed C–H functionalization by forming stable five-membered chelates with transition metals (e.g., Pd) . The ethoxy group in this compound may similarly act as a directing group, though this remains unexplored in the literature provided.

Pharmaceutical Relevance

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via reflux in anhydrous conditions, yielding 3-methylbenzoyl chloride with near-quantitative efficiency. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly without further purification.

Coupling with 4-Ethoxyaniline

In a typical procedure, 4-ethoxyaniline is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) and treated with triethylamine (TEA) to scavenge HCl. A stoichiometric amount of 3-methylbenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is isolated via filtration or extraction and purified through recrystallization using ethyl acetate/hexane mixtures, achieving yields of 70–85%.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Methylbenzoic acid | 5.0 g | SOCl₂ | Reflux | 3 h | 95% |

| 4-Ethoxyaniline | 4.2 g | THF | 0°C → RT | 24 h | 82% |

Catalytic Amidation Using Coupling Agents

Modern approaches employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly, bypassing acyl chloride formation.

EDC-Mediated Coupling

A mixture of 3-methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM is stirred at 0°C for 30 minutes. 4-Ethoxyaniline (1.05 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine. The product is recrystallized to afford this compound in 75–88% yield.

Role of 4-Dimethylaminopyridine (DMAP)

DMAP accelerates the reaction by acting as a nucleophilic catalyst, particularly in sterically hindered systems. Studies demonstrate that DMAP (0.1 equiv) reduces reaction times from 24 hours to 6–8 hours while maintaining yields above 80%.

Solid-Phase Synthesis and Green Chemistry Approaches

Recent advancements focus on solvent-free or aqueous-phase syntheses to align with green chemistry principles.

Mechanochemical Synthesis

Ball milling 3-methylbenzoic acid and 4-ethoxyaniline with EDC and DMAP for 2 hours yields the amide without solvents. This method achieves 78% yield and reduces waste generation, though scalability remains a challenge.

Aqueous Micellar Catalysis

Surfactants like sodium dodecyl sulfate (SDS) form micelles that solubilize reactants in water. Using EDC/HOBt in SDS aqueous solution at 50°C, the reaction completes in 8 hours with 70% yield, offering an eco-friendly alternative.

Purification and Analytical Characterization

Recrystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals with >99% purity. Melting points range from 132–135°C, consistent with literature.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 166.8 (C=O), 158.2 (C-O), 138.5, 132.1, 129.8, 128.4, 124.7, 114.2, 63.5 (OCH₂), 21.3 (CH₃), 14.8 (CH₃).

Industrial-Scale Production and Patent Methodologies

Patent WO2009086464A1 highlights a hydrogenation-based route for analogous benzamides, though adaptations for this compound require substituting methoxy groups with ethoxy. Key steps include:

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

- Amidation : Reacting 3-methylbenzoyl chloride with 4-ethoxyaniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

- Optimization : Adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine), solvent polarity, and reaction time (12–24 hours) enhances yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures progress .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Use -NMR and -NMR to verify substituent positions (e.g., ethoxy group at para position, methyl group on benzamide). IR spectroscopy confirms amide C=O stretching (~1650–1680 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves molecular geometry and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns .

Q. What in vitro biological activity screening methods are applicable for this compound?

- Antimicrobial Assays : Broth microdilution (MIC determination against Staphylococcus aureus or Escherichia coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during structural refinement?

- Model Selection : Use SHELXL’s TWIN/BASF commands to handle twinning or disorder. Compare multiple refinement models (e.g., isotropic vs. anisotropic displacement parameters) .

- Validation Tools : Cross-check with R, R, and residual electron density maps. Tools like PLATON/ADDSYM detect missed symmetry .

- Case Study : For this compound, prioritize hydrogen-bonding networks (e.g., N–H···O interactions) to resolve ambiguities in electron density .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?

- Functional Group Variation : Synthesize analogs with substituents like halogens (Cl, F) at the benzamide’s meta position or modify the ethoxy group to methoxy/propoxy .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., π-π stacking with tyrosine kinase domains) .

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values .

Q. How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Mechanistic Insights : LC-MS/MS identifies major degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .

Q. What computational methods predict reactivity in catalytic or photochemical applications?

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways .

- TD-DFT : Simulates UV-vis spectra to assess light absorption properties for photodynamic therapy potential .

- Molecular Dynamics : CHARMM or AMBER models solvation effects in aqueous or lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.